2-Bromotoluene-3,4,5,6-D4

概要

説明

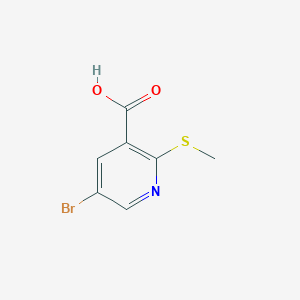

2-Bromotoluene-3,4,5,6-D4 is a deuterated derivative of 2-bromotoluene, which is a mono-bromo derivative of toluene. Bromotoluenes are aryl bromides based on toluene in which at least one aromatic hydrogen atom is replaced with a bromine atom .

Synthesis Analysis

A laboratory route to p-bromotoluene proceeds from p-toluidine, which is diazotized followed by treatment with copper (I) bromide . Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis (diphenylphosphinomethyl)cyclopentane)-palladium complex have been studied .Molecular Structure Analysis

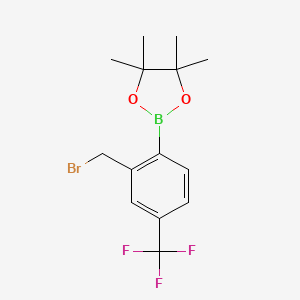

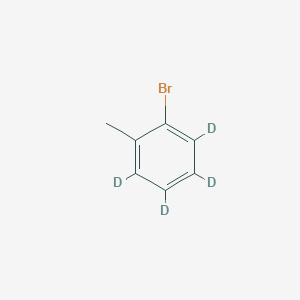

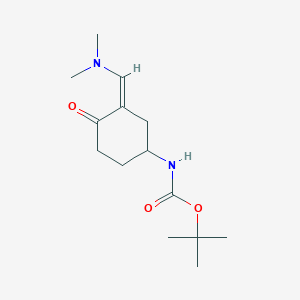

The molecular formula of 2-Bromotoluene-3,4,5,6-D4 is C7H3D4Br . This aromatic compound features four deuterium atoms, replacing the hydrogen atoms in positions 2, 3, 5, and 6 of the toluene molecule, resulting in a distinctive isotopic labeling pattern .Chemical Reactions Analysis

Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis (diphenylphosphinomethyl)cyclopentane)-palladium complex have been studied .Physical And Chemical Properties Analysis

The average mass of 2-Bromotoluene-3,4,5,6-D4 is 175.059 Da . It is practically insoluble in water but very soluble in ethanol, ether, benzene, carbon tetrachloride, and acetone .科学的研究の応用

Nuclear Magnetic Resonance (NMR) Spectroscopy

2-Bromotoluene-3,4,5,6-D4: is extensively used in NMR spectroscopy . The deuterium labeling allows for a clearer NMR signal by reducing background hydrogen noise, which is crucial for elucidating molecular structures and dynamics. This makes it an invaluable tool for chemists seeking precise insights into chemical systems .

Organic Synthesis

In organic synthesis, 2-Bromotoluene-3,4,5,6-D4 serves as a starting material for the preparation of various organic compounds. Its unique isotopic labeling is beneficial for tracking reactions and understanding mechanisms, especially in complex synthetic pathways .

Pharmaceutical Research

This compound is used in pharmaceutical research to study drug metabolism and pharmacokinetics. By incorporating deuterium, researchers can observe the metabolic pathways and half-life of drugs, aiding in the development of safer and more effective medications .

Material Science

In material science, 2-Bromotoluene-3,4,5,6-D4 can be used to investigate the properties of polymers and other materials. The isotopic labeling allows for the study of degradation processes and the stability of materials under various conditions .

Catalysis

The compound is also used in catalysis research. It can act as a probe molecule to study the efficiency and selectivity of catalysts, particularly in reactions like the Suzuki coupling, which is a pivotal reaction in the synthesis of complex organic compounds .

Environmental Science

In environmental science, 2-Bromotoluene-3,4,5,6-D4 can be employed to trace environmental pollutants and understand their behavior and breakdown in ecosystems. Its stable isotopic label makes it ideal for such studies .

Agrochemical Development

The compound’s role in the synthesis of agrochemicals is significant. It helps in creating isotopically labeled versions of pesticides and herbicides, which are used to study their distribution and persistence in agricultural settings .

Analytical Chemistry

Lastly, in analytical chemistry, 2-Bromotoluene-3,4,5,6-D4 is used as an internal standard for quantitative analysis. Its stable isotopic composition ensures accurate and precise measurements in various analytical techniques .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSXJPIWXQTSIX-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromotoluene-3,4,5,6-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)

![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B1526675.png)

![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)

![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)

![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)